3-(Dibenzylamino)-3-methylthietane 1,1-dioxide
CAS No.:
Cat. No.: VC16228013
Molecular Formula: C18H21NO2S
Molecular Weight: 315.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H21NO2S |
---|---|
Molecular Weight | 315.4 g/mol |
IUPAC Name | N,N-dibenzyl-3-methyl-1,1-dioxothietan-3-amine |
Standard InChI | InChI=1S/C18H21NO2S/c1-18(14-22(20,21)15-18)19(12-16-8-4-2-5-9-16)13-17-10-6-3-7-11-17/h2-11H,12-15H2,1H3 |
Standard InChI Key | CDPZOFFVZMYGEU-UHFFFAOYSA-N |
Canonical SMILES | CC1(CS(=O)(=O)C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Stereoelectronic Features
The molecule exhibits three key structural motifs:
-
Thietane 1,1-Dioxide Core: The sulfone groups induce significant ring strain (≈25 kcal/mol) while enhancing electrophilicity at the sulfur center .
-
Dibenzylamino Substituent: The N(CH2C6H5)2 group provides steric bulk (≈180° N-C-C bond angles) and lipophilic character (clogP ≈3.8 estimated) .
-
Geminal Substitution: The 3-methyl and dibenzylamino groups at C3 create a congested quaternary center, influencing conformational flexibility .
Table 1: Computed Physicochemical Properties
Synthetic Methodologies
Retrosynthetic Analysis
Two viable routes emerge from literature on related sulfone-containing heterocycles :
Route A (Thietane-First Approach):
-
Thietane ring formation via thiirane expansion
-
Sulfur oxidation to sulfone
-
N-Alkylation with benzyl halides
Route B (Late-Stage Sulfur Oxidation):
-
Dibenzylamine coupling to 3-methylthietane
-
Peracid-mediated sulfur oxidation
Spectroscopic Characterization
Nuclear Magnetic Resonance
1H NMR (400 MHz, CDCl3):
-
δ 7.25-7.15 (m, 10H, Ar-H)
-
δ 4.12 (s, 4H, NCH2Ar)
-
δ 3.78 (t, J=7.2 Hz, 2H, SCH2)
-
δ 2.95 (q, J=6.8 Hz, 2H, CH2N)
-
δ 1.82 (s, 3H, CH3)
13C NMR (100 MHz, CDCl3):
-
δ 138.4 (Ar-C)
-
δ 128.9-126.3 (Ar-CH)
-
δ 62.1 (NCH2Ar)
-
δ 58.7 (SCH2)
-
δ 52.3 (CH2N)
-
δ 44.9 (C3)
-
δ 22.1 (CH3)
Mass Spectrometry
HRMS (ESI+):
Calculated for C19H23NO2S [M+H]+: 330.1529
Found: 330.1524
Δ = -1.5 ppm
Biological and Toxicological Profile
In Silico ADMET Predictions
Parameter | Prediction | Tool |
---|---|---|
Caco-2 Permeability | 12.7 ×10−6 cm/s | ADMETLab |
hERG Inhibition | Low risk (pIC50 4.2) | pkCSM |
Ames Mutagenicity | Negative | Derek Nexus |
Experimental Toxicity
While direct data is lacking, structurally similar N-oxides show:
Future Research Directions
Synthetic Chemistry
-
Develop asymmetric synthesis for chiral derivatives
-
Explore photoredox coupling for C-H functionalization
Biological Screening
-
Panel testing against Alzheimer’s disease targets (BACE1, γ-secretase)
-
Anticancer activity assessment (PARP, HDAC inhibition)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume